molecular formula C8H7BrN2 B6202904 4-(aminomethyl)-2-bromobenzonitrile CAS No. 1177558-39-2

4-(aminomethyl)-2-bromobenzonitrile

Cat. No.: B6202904
CAS No.: 1177558-39-2
M. Wt: 211.1
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Description

Significance of Functionalized Benzonitriles and Aminomethyl Aryl Halides as Strategic Building Blocks in Synthetic Chemistry

Functionalized benzonitriles are key intermediates in the synthesis of numerous organic compounds. researchgate.netacs.org The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, ketones, and aldehydes. acs.org This versatility makes benzonitriles valuable starting materials for the construction of complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The synthesis of benzonitriles can be achieved through various methods, such as the cyanation of aryl halides. researchgate.net

Aminomethyl aryl halides are also crucial building blocks, particularly in medicinal chemistry. enamine.net The aminomethyl group is a common feature in many bioactive molecules and approved drugs. nih.gov The presence of a halogen atom on the aromatic ring provides a handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks. enamine.net The combination of an amino group and a halogenated aryl ring in one molecule offers orthogonal reactivity, enabling selective transformations at different sites of the molecule. enamine.net

Overview of the Chemical Structure of 4-(aminomethyl)-2-bromobenzonitrile (B1510018) and its Multifunctional Reactivity

The chemical structure of this compound incorporates a benzene (B151609) ring substituted with three key functional groups: a nitrile (-CN), an aminomethyl (-CH2NH2), and a bromine atom (-Br). This specific arrangement of functional groups imparts a multifunctional reactivity to the molecule, making it a highly versatile building block in organic synthesis.

The nitrile group can undergo nucleophilic addition and hydrolysis, leading to the formation of various nitrogen-containing heterocycles and other functional groups. The aminomethyl group can act as a nucleophile or be protected and then deprotected to participate in a variety of reactions. The bromine atom, being a halogen, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

The strategic placement of these groups on the benzene ring allows for a range of selective transformations. For instance, the bromine atom ortho to the nitrile group can influence the reactivity of the nitrile through electronic and steric effects. Similarly, the aminomethyl group at the para position can be involved in intramolecular reactions or direct the regioselectivity of further substitutions on the aromatic ring. This inherent reactivity makes this compound a valuable precursor for the synthesis of complex heterocyclic systems and other polyfunctionalized aromatic compounds. nih.govresearchcommons.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its related isomers.

PropertyThis compound4-Amino-2-bromobenzonitrile sigmaaldrich.com2-Amino-4-bromobenzonitrile nih.gov4-(Aminomethyl)-3-bromobenzonitrile cymitquimica.comcookechem.com4-Bromobenzonitrile (B114466) chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C8H7BrN2C7H5BrN2C7H5BrN2C8H7BrN2C7H4BrN
Molecular Weight 211.06 g/mol 197.03 g/mol 197.03 g/mol 211.06 g/mol 182.02 g/mol
Physical Form SolidSolidSolidSolidWhite to light yellow powder or flakes
Boiling Point No data available355.5 ± 32.0 °C at 760 mmHgNo data availableNo data available235-237 °C
Melting Point No data availableNo data availableNo data availableNo data available110-115 °C

Research Findings

Recent research has highlighted the utility of substituted benzonitriles and aminobenzonitriles in the synthesis of complex heterocyclic structures. For example, 2-aminobenzonitriles have been utilized in base-promoted, transition-metal-free reactions with ynones to afford polysubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk This methodology showcases the potential for creating medicinally relevant scaffolds. nih.gov Furthermore, the development of catalytic atroposelective methods for the synthesis of axially chiral benzonitriles demonstrates the growing sophistication in controlling the stereochemistry of these important building blocks. nih.gov

The versatility of the nitrile functionality is further exemplified by its use in the synthesis of a variety of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, some of which have shown antimicrobial activity. nih.gov The strategic incorporation of a benzothiazole (B30560) moiety into these structures, starting from enaminonitriles, underscores the modularity of modern synthetic approaches. nih.gov

Properties

CAS No.

1177558-39-2

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Comprehensive Synthetic Methodologies for 4 Aminomethyl 2 Bromobenzonitrile

Strategies for the Regioselective Introduction of the Aminomethyl Group

The introduction of the aminomethyl group at the para-position of the benzonitrile (B105546) core is a critical step in the synthesis of 4-(aminomethyl)-2-bromobenzonitrile (B1510018). Several classical and modern methods can be employed to achieve this transformation, each with its own advantages and limitations.

Reduction of Nitrile Precursors to Primary Amines

The reduction of a nitrile group is a direct and widely used method for the synthesis of primary amines. This transformation can be achieved through various reducing agents and catalytic systems.

Catalytic hydrogenation is a common method for the reduction of nitriles. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, rhodium, and palladium. d-nb.info The reaction is often carried out in a solvent such as methanol (B129727) or ethanol. While effective, the catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts. d-nb.info The formation of these byproducts can be minimized by the addition of ammonia (B1221849) or by using specific catalyst systems. d-nb.info

For the synthesis of this compound, a potential precursor would be 2-bromo-4-cyanobenzonitrile. The reduction of this dinitrile would need to be selective for the 4-cyano group. Alternatively, starting with 2-bromo-4-formylbenzonitrile, an imine could be formed with ammonia, which is then reduced to the primary amine.

Below is a table summarizing various catalytic systems used for nitrile hydrogenation:

CatalystSubstrateProductSelectivity for Primary AmineReference
Raney NickelBenzonitrileBenzylamineModerate to High (with additives) d-nb.info
Rhodium on CarbonBenzonitrileBenzylamineHigh d-nb.info
Palladium on CarbonBenzonitrileBenzylamineModerate to High d-nb.info
La/MgOBenzonitrileBenzylamine43-52% d-nb.info

Derivatization of Bromomethyl or Halomethyl Benzonitrile Intermediates

An alternative approach to the aminomethyl group is through the nucleophilic substitution of a halomethyl group. This two-step process involves the initial formation of a bromomethyl or other halomethyl benzonitrile intermediate, followed by reaction with a nitrogen nucleophile.

A key intermediate for this route is 4-(bromomethyl)-2-bromobenzonitrile. This can be synthesized from 2-bromo-4-methylbenzonitrile via radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as AIBN. rsc.org

Once the bromomethyl intermediate is obtained, several methods can be used to introduce the amino group:

Gabriel Synthesis : This classical method involves the reaction of the alkyl halide with potassium phthalimide to form an N-alkylphthalimide. wikipedia.orgchemistrysteps.comlscollege.ac.inmasterorganicchemistry.comucalgary.ca Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), yields the desired primary amine. wikipedia.orglscollege.ac.in This method is known for its ability to produce primary amines with high purity, avoiding the overalkylation often seen in direct amination with ammonia. chemistrysteps.commasterorganicchemistry.com

Direct Amination : Direct reaction of the bromomethyl intermediate with ammonia can also yield the primary amine. However, this method can be less selective, often leading to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the amine products. masterorganicchemistry.com

The following table outlines the steps in the Gabriel synthesis:

StepReactantsProductKey FeaturesReference
1Alkyl Halide, Potassium PhthalimideN-AlkylphthalimideSN2 reaction, avoids over-alkylation masterorganicchemistry.comucalgary.ca
2N-Alkylphthalimide, HydrazinePrimary Amine, PhthalhydrazideLiberation of the primary amine wikipedia.orglscollege.ac.in

Multi-Component Reactions Incorporating Aminomethyl Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient approach to complex molecules. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not widely reported, existing MCRs could potentially be adapted.

For instance, the Strecker synthesis, a three-component reaction between a carbonyl compound, ammonia, and cyanide, is a well-known method for producing α-aminonitriles. nih.gov A variation of this reaction could potentially be envisioned starting from a suitable aldehyde precursor.

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. organic-chemistry.org

Approaches for Ortho-Bromination of Substituted Benzonitrile Derivatives

The regioselective introduction of a bromine atom at the ortho position to the cyano group is another key challenge. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of bromination.

For a substrate like 4-(aminomethyl)benzonitrile, the aminomethyl group is an ortho, para-directing group, while the cyano group is a meta-directing group. Direct bromination of this substrate would likely lead to a mixture of products. Therefore, the order of functional group introduction is critical.

A more effective strategy is to introduce the bromine atom at an earlier stage of the synthesis. For example, starting with 4-methylbenzonitrile, one could first perform an ortho-bromination and then proceed with the functionalization of the methyl group.

The use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds. organic-chemistry.orggoogle.com The selectivity of the bromination can be influenced by the solvent and the presence of catalysts. nih.govresearchgate.netsemanticscholar.org For instance, ortho-bromination of phenols can be achieved with high selectivity using NBS in the presence of certain amines. semanticscholar.org Rhodium(III)-catalyzed C-H bond activation has also been shown to be effective for the ortho-bromination of aromatic compounds. organic-chemistry.org

Convergent and Divergent Synthetic Routes for the Assembly of the 2-bromobenzonitrile Core with Pre-existing Aminomethyl Functionality

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the later stages of the synthesis. For example, a 2-bromo-4-formylbenzonitrile fragment could be synthesized and then coupled with an aminating reagent in a final step.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of related structures. For instance, 2-bromo-4-methylbenzonitrile could serve as a key intermediate. The methyl group could be converted to the aminomethyl group as described in section 2.1.2, or it could be oxidized to a carboxylic acid, which could then be converted to other functional groups.

Modern Catalytic Approaches in the Synthesis of this compound and its Precursors

Modern catalytic methods offer powerful tools for the synthesis of complex molecules like this compound with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds. For example, the cyanation of an aryl bromide is a common method for introducing a nitrile group.

Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. For example, the C-H aromatic substitution of 2-bromobenzonitrile has been demonstrated using a photoredox catalyst. nih.gov This approach could potentially be applied to introduce the aminomethyl group or its precursor.

Iron-based catalysts are also gaining attention as a more sustainable alternative to precious metal catalysts for cross-coupling reactions. researchgate.net

The following table summarizes some modern catalytic approaches relevant to the synthesis of this compound:

Catalytic ApproachReaction TypePotential ApplicationReference
Palladium CatalysisCyanationIntroduction of the nitrile group
Photoredox CatalysisC-H Aromatic SubstitutionIntroduction of functional groups on the aromatic ring nih.gov
Iron CatalysisCross-CouplingFormation of C-C or C-N bonds researchgate.net
Rhodium(III) CatalysisC-H Activation/HalogenationOrtho-bromination organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling for C-C bond formation)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Negishi coupling, specifically, is a powerful method for C-C bond formation that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. rsc.orgcardiff.ac.uk This reaction is widely employed in the synthesis of complex organic molecules, including unnatural amino acids. cardiff.ac.ukresearchgate.net

In a hypothetical application to a precursor of this compound, a Negishi coupling could be envisioned to introduce the aminomethyl or cyano group, or another functional group that could be later converted to them. The versatility of the Negishi coupling allows for a broad scope of coupling partners, making it a valuable tool in synthetic design. rsc.org The choice of catalyst, ligands, and reaction conditions would be crucial to achieve the desired regioselectivity and functional group tolerance. rsc.org

Table 1: Key Features of Negishi Coupling

Feature Description
Catalyst Typically Palladium or Nickel complexes. cardiff.ac.uk
Organometallic Reagent Organozinc compounds.
Electrophile Organic halides (aryl, vinyl, benzyl (B1604629), etc.). rsc.org
Bond Formed Carbon-Carbon (C-C). rsc.org

| Advantages | High reactivity, broad functional group tolerance, stereospecificity. |

Photoredox and Electrocatalytic Methodologies in Functionalization

Photoredox and electrocatalytic methods have emerged as powerful tools for organic synthesis, offering green and efficient alternatives to traditional methods by using light or electricity to drive chemical reactions. nih.govsigmaaldrich.com These techniques enable the generation of reactive radical intermediates under mild conditions, facilitating a wide range of transformations. nih.gov

Visible-light photoredox catalysis, for instance, can be used for the functionalization of C-H bonds, cross-coupling reactions, and the introduction of various functional groups. sigmaaldrich.comijpsjournal.com In the context of synthesizing this compound, a photoredox-mediated reaction could potentially be used to introduce the aminomethyl group onto a substituted benzonitrile core. The reactivity of amines in photochemical systems is complex and can lead to the formation of reactive intermediates like α-amino radicals and iminium ions, which can then undergo further reactions. accelachem.comnih.gov

Electrocatalysis offers another avenue for sustainable synthesis, using electrical current to promote redox reactions. This method can be applied to a variety of transformations, including halogenations, hydrogenations, and C-H functionalizations. While specific applications to this compound are not documented, the principles of electrocatalysis suggest potential utility in its synthesis.

Chemo- and Regioselective Synthesis under Green Chemistry Principles

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This includes the use of renewable feedstocks, atom economy, and the design of energy-efficient processes. Chemo- and regioselectivity are crucial aspects of green synthesis, as they minimize the formation of unwanted byproducts and reduce the need for protecting groups and purification steps. nih.gov

For the synthesis of a polysubstituted aromatic compound like this compound, achieving high chemo- and regioselectivity is paramount. This would involve the careful selection of reagents and reaction conditions to ensure that reactions occur at the desired positions on the benzene ring without affecting other functional groups. researchgate.netgoogle.com For example, a regioselective bromination or amination step would be critical. While specific green synthetic routes for this compound are not reported, the application of green chemistry principles would guide the development of more sustainable and efficient synthetic pathways. korea.ac.kr

Optimization of Synthetic Pathways using High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) and automation have revolutionized the process of reaction discovery and optimization. sigmaaldrich.comijpsjournal.com By enabling the rapid screening of a large number of reaction conditions in parallel, HTE significantly accelerates the identification of optimal synthetic routes. prepchem.comcymitquimica.com This approach is particularly valuable for complex multi-variable systems, where traditional one-variable-at-a-time optimization is inefficient. prepchem.com

The optimization of a synthetic pathway for this compound would benefit greatly from HTE. guidechem.com Automated platforms could be used to screen a wide range of catalysts, ligands, solvents, bases, and temperatures to identify the conditions that maximize the yield and purity of the desired product. ijpsjournal.comprepchem.com The large datasets generated by HTE can also be used in conjunction with machine learning algorithms to predict optimal reaction conditions and guide further experimental design. prepchem.com Although no specific HTE studies for the synthesis of this compound have been published, this methodology represents the current state-of-the-art for synthetic route optimization. sigmaaldrich.com

Table 2: Compound Names Mentioned

Compound Name
This compound
4-(aminomethyl)-3-bromobenzonitrile
4-bromobenzonitrile (B114466)
2-aminobenzonitrile (B23959)
4-bromoanisole
4-bromobenzaldehyde
2-bromobenzonitrile
4-chloroanisole
2-phenyl propionitrile
4-fluorobenzonitrile
2-iodobenzonitrile
p-bromobenzaldehyde
p-bromotoluene
2-methyl-5-ethylpyridine
2-chloropyridine
2-pyridone
4-fluorobenzaldehyde
2-fluoropyridine
2,4-thiazolidinedione
thiourea
chloroacetic acid
4-methylbenzonitrile
N-bromosuccinimide
4-(bromomethyl)benzaldehyde
2,2-dimethyl-1,3-propanediol
1,3,5-benzenetricarboxylic acid chloride
N-methylpyrrole
2-amino-4-bromobenzonitrile
2-amino-3,5-dibromobenzonitrile
2-amino-5-nitro-benzonitrile
4-aminobenzonitrile
2-hydroxy benzonitrile
hydroxylamine hydrochloride
2-oxoindoline-7-carbonitrile
indole-7-carbonitrile
o-bromobenzoic acids
terephthaloyl chloride
terephthalaldehyde
N-Boc-methylamine
2-aminobenzoates
6-bromo-4-chloro-3-nitroquinoline
2-(4-aminophenyl)-2-methylpropanenitrile
6-bromoquinolin-4-ol

Chemical Reactivity and Advanced Derivatization of 4 Aminomethyl 2 Bromobenzonitrile

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group is a versatile handle for introducing a variety of functional groups and for constructing larger molecular scaffolds. Its nucleophilic character allows it to readily participate in acylation, alkylation, sulfonylation, and condensation reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of 4-(aminomethyl)-2-bromobenzonitrile (B1510018) can be readily functionalized through reactions with various electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-benzyl amides. This transformation is fundamental for introducing a wide array of substituents and is a common step in the synthesis of bioactive molecules. While direct examples with this compound are found within synthetic routes in patent literature, the general reaction is well-established. For instance, the acetylation of related amino groups is often achieved using acetic anhydride. google.com The use of various acyl chlorides allows for the introduction of diverse R-groups. google.comcardiff.ac.uk

Alkylation: N-alkylation can be achieved using alkyl halides. To avoid over-alkylation, this is often performed under controlled conditions or via reductive amination, which is discussed in the next section.

Sulfonylation: The reaction of the aminomethyl group with sulfonyl chlorides in the presence of a base yields sulfonamides. This moiety is a key structural feature in many pharmaceutical compounds.

These fundamental transformations are summarized in the table below, illustrating the versatility of the aminomethyl group.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-(3-bromo-4-cyanobenzyl)acetamide
AlkylationMethyl IodideN-methyl-(3-bromo-4-cyanobenzyl)amine
SulfonylationToluenesulfonyl ChlorideN-(3-bromo-4-cyanobenzyl)-4-methylbenzenesulfonamide

Imine and Amide Formation for Further Functionalization

Imine Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. rsc.orgnih.gov This reaction is typically reversible and acid-catalyzed. nih.gov The formation of an imine introduces a C=N double bond, which can be a site for further reactions, such as reduction to a secondary amine (reductive amination) or participation in cycloaddition reactions. rsc.orgresearchgate.net Intramolecular imine formation is also possible if the molecule contains a suitable aldehyde or ketone group, leading to cyclic structures. rsc.org

Amide Formation: Beyond acylation with simple acyl chlorides, the aminomethyl group can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC) to form amide bonds. google.comgoogleapis.com This reaction is central to the synthesis of peptides and other complex amides. google.comguidechem.com

Cyclization Reactions for the Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of this compound, particularly the interplay between the aminomethyl and cyano groups, provides a pathway for constructing nitrogen-containing heterocycles. While direct cyclization of the parent molecule is less common, its derivatives are valuable precursors. For instance, related 2-aminobenzonitriles are known to react with ynones in a base-promoted, transition-metal-free process to yield polysubstituted 4-aminoquinolines. chemicalbook.com This reaction proceeds through an initial aza-Michael addition followed by an intramolecular annulation, showcasing how the nitrile group can participate in ring-forming reactions. chemicalbook.com Such strategies highlight the potential of this compound as a scaffold for building complex heterocyclic systems, which are prevalent in medicinal chemistry. rsc.orggoogle.comgoogle.com

Transformations at the Aryl Bromide Moiety

The aryl bromide portion of the molecule is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl bromide functionalization.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. The reaction of the closely related 4-bromobenzonitrile (B114466) with phenylboronic acid, for example, has been shown to proceed efficiently using various palladium catalysts to yield 4-cyanobiphenyl. The presence of the aminomethyl group is not expected to significantly hinder this transformation, making it a viable route for synthesizing a wide range of biaryl derivatives from this compound.

Catalyst SystemBaseSolventYield of 4-cyanobiphenylReference
Pd-bpydc-LaK₂CO₃DMF/H₂O98%
Pd-bpydc-CeK₂CO₃DMF/H₂O95%
Pd-bpydc-NdK₂CO₃DMF/H₂O93%

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by palladium complexes and requires a base. It provides a direct method for vinylation of the aromatic ring, leading to stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important structural motifs.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an internal alkyne. Copper-free versions of this reaction have also been developed. The Sonogashira coupling is a highly effective method for constructing aryl-alkyne structures, which are valuable intermediates in organic synthesis and materials science.

Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. chemicalbook.com This reaction has become one of the most powerful methods for synthesizing arylamines due to its broad substrate scope and functional group tolerance. The aryl bromide of this compound can be coupled with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, using a suitable palladium catalyst and ligand system. This transformation allows for the synthesis of complex diaryl and alkyl-aryl amine structures, which are common in pharmaceutical compounds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions on the aryl bromide of this compound are challenging due to the inherent low reactivity of aryl halides towards nucleophilic attack. libretexts.orglibretexts.org For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgalmerja.commasterorganicchemistry.com In the case of this compound, the aminomethyl group is electron-donating, and the nitrile group, while electron-withdrawing, is situated meta to the bromine atom, providing only moderate activation.

However, under specific conditions, such as the use of highly reactive nucleophiles or metal catalysis, substitution of the bromine atom can be achieved. The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a transient, negatively charged Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is then restored by the expulsion of the bromide ion. libretexts.org The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. almerja.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

FactorDescriptionImpact on Reactivity
Activating Groups Strongly electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. libretexts.orgalmerja.comIncreases the rate of reaction by stabilizing the Meisenheimer complex.
Leaving Group The nature of the halogen atom.Fluorine is often the best leaving group in SNAr reactions due to the high polarization of the C-F bond, which facilitates nucleophilic attack. youtube.com
Nucleophile The strength of the nucleophile.Stronger nucleophiles generally lead to faster reaction rates. almerja.com
Solvent The polarity and protic/aprotic nature of the solvent.Can influence the solubility of reactants and the stability of charged intermediates.

Metalation and Subsequent Electrophilic Quenching Reactions

The bromine atom of this compound can be exploited through metalation reactions, such as the formation of Grignard reagents or organolithium species. These reactions transform the electrophilic aryl bromide into a potent nucleophile, which can then be reacted with a variety of electrophiles.

The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.orglibretexts.org The resulting organomagnesium compound, 4-(aminomethyl)-2-(magnesiobromo)benzonitrile, can then be quenched with electrophiles like aldehydes, ketones, or esters to form new carbon-carbon bonds. masterorganicchemistry.com

Alternatively, metal-halogen exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, can generate the corresponding aryllithium species. This is often carried out at low temperatures to prevent side reactions. The resulting 4-(aminomethyl)-2-lithiated benzonitrile (B105546) is a highly reactive nucleophile that can react with a wide range of electrophiles. A patent describes the use of an isopropylmagnesium chloride/lithium chloride complex for the Grignard formation of 2-bromobenzonitrile. googleapis.com

Table 2: Common Electrophiles for Quenching Metalated Intermediates

ElectrophileProduct Type
AldehydesSecondary Alcohols
KetonesTertiary Alcohols
EstersTertiary Alcohols (after double addition) or Ketones
Carbon Dioxide (CO₂)Carboxylic Acids
Alkyl HalidesAlkylated Arenes

Chemical Conversions of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be transformed into several other important chemical moieties.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. The resulting 4-(aminomethyl)-2-bromobenzoic acid can then be esterified to the corresponding ester. A common method for esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com For instance, refluxing 2-amino-4-bromobenzoic acid with methanol (B129727) and concentrated sulfuric acid can yield the methyl ester.

The reduction of the nitrile group can lead to either an aldehyde or an amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for the partial reduction of nitriles to aldehydes. chemistrysteps.comcommonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.com The initial reduction forms an imine intermediate, which is then hydrolyzed upon workup to yield the aldehyde. chemistrysteps.com

Reduction to Amines: Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. google.comresearchgate.netnih.govrsc.org This is often carried out using a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The reaction may require elevated temperatures and pressures. google.com The presence of ammonia (B1221849) can help to suppress the formation of secondary and tertiary amines. google.com

The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. uchicago.eduwikipedia.org A prominent example is the formation of tetrazoles through the reaction of the nitrile with an azide, such as sodium azide. researchgate.netchalcogen.ronih.govorganic-chemistry.org This reaction is often catalyzed by a Lewis acid or an ammonium (B1175870) salt. chalcogen.ro The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group and is a common feature in many pharmaceutical compounds. researchgate.net

Table 3: Common [3+2] Cycloaddition Partners for Nitriles

1,3-DipoleHeterocyclic Product
AzidesTetrazoles nih.gov
Nitrile OxidesOxadiazoles d-nb.inforesearchgate.net
NitronesOxadiazolines (which can rearrange)

Tandem and Cascade Reaction Sequences Employing this compound as a Core Substrate

The multiple reactive sites of this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.org These strategies offer significant advantages in terms of efficiency and atom economy.

For example, a tandem reaction could involve an initial nucleophilic aromatic substitution at the bromine position, followed by a modification of the nitrile or aminomethyl group. Alternatively, a cascade sequence could be initiated by a reaction at one of the functional groups, which then triggers a subsequent intramolecular cyclization or rearrangement. The development of such complex reaction sequences allows for the rapid construction of intricate molecular frameworks from a relatively simple starting material. For instance, a one-pot cascade reaction of 2′-bromoacetophenones with 2-aminobenzohydrazides has been reported to synthesize quinazolinone-fused tetracyclic compounds. rsc.org

Role As a Key Synthetic Intermediate in Complex Organic Molecule Construction

Precursor in the Synthesis of Advanced Nitrogen-Containing Heterocyclic Systems

The presence of both an amine and a nitrile group, ortho to a bromine atom, makes 4-(aminomethyl)-2-bromobenzonitrile (B1510018) a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Quinolones

Quinolone scaffolds are prevalent in numerous medicinally important compounds. nih.govchim.it The synthesis of quinolones often involves the cyclization of appropriately substituted anilines with carbonyl compounds. While direct synthesis from this compound is not extensively documented, analogous transformations with related 2-aminobenzonitriles and o-aminobenzyl alcohols provide a clear blueprint for its potential application. For instance, the Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, is a classic method for quinoline (B57606) synthesis. iipseries.orgwikipedia.orgnih.gov Furthermore, modern catalytic methods, such as the ruthenium-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles and alcohols, highlight the utility of the 2-aminobenzonitrile (B23959) motif. rsc.org An analogous strategy could involve the initial conversion of the aminomethyl group of this compound to a primary amine, followed by cyclization. Alternatively, iridium-catalyzed acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones offers a direct route to quinolines, a transformation for which the aminomethyl group could be a suitable precursor after reduction of the nitrile. nih.gov

Reaction Type Reactants Catalyst/Reagents Product Type Ref.
Doebner-von MillerAniline, α,β-Unsaturated CarbonylAcid (e.g., HCl)Substituted Quinolines iipseries.orgwikipedia.org
Tandem Synthesis2-Aminobenzonitrile, AlcoholRu(II) complexQuinazolinones rsc.org
Dehydrogenative Cyclizationo-Aminobenzyl alcohol, Ketone[Cp*Ir(6,6'-(OH)2bpy)(H2O)][OTf]2Quinolines nih.gov

Piperazines

Piperazine (B1678402) moieties are common structural motifs in pharmaceuticals. nih.gov The synthesis of substituted piperazines can be achieved through various methods, including nucleophilic substitution reactions. nih.govresearchgate.net The aminomethyl group of this compound can act as a nucleophile to attack an appropriate electrophile, or the bromine atom can be displaced by a piperazine nucleophile. A plausible route for incorporating the this compound scaffold into a piperazine-containing molecule would involve the N-alkylation of piperazine with the benzyl (B1604629) bromide derived from the starting material.

Reaction Type Reactants General Conditions Product Type Ref.
Nucleophilic SubstitutionPiperazine, Alkyl HalideBase, Solvent (e.g., DMF)N-Substituted Piperazines nih.gov
Nucleophilic Aromatic SubstitutionPiperazine, Activated Aryl HalideHeat, Polar SolventN-Aryl Piperazines researchgate.net

Tetrazoles

The nitrile functionality of this compound is a direct precursor to a tetrazole ring, a well-known carboxylic acid bioisostere in medicinal chemistry. researchgate.netnih.gov The [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. chalcogen.roorganic-chemistry.org This transformation can be catalyzed by various reagents, including ammonium (B1175870) chloride or Lewis acids. This allows for the direct conversion of this compound into the corresponding tetrazole derivative, which can then be further functionalized.

Reaction Type Reactants Catalyst/Reagents Product Type Ref.
[2+3] CycloadditionNitrile, Sodium AzideNH4Cl, DMF5-Substituted-1H-tetrazole chalcogen.ro
Ugi-Tetrazole ReactionAldehyde, Amine, Isocyanide, AzideSolvent (e.g., MeOH)α-Aminomethyl Tetrazoles nih.gov

Building Block for Polyfunctionalized Aromatic and Biphenyl (B1667301) Systems

The bromine atom in this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex polyfunctionalized aromatic and biphenyl systems. nih.gov The Suzuki-Miyaura coupling of aryl halides with boronic acids is a powerful tool for the formation of C-C bonds. nih.govresearchgate.netnih.gov This reaction would allow for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position of the benzonitrile (B105546) ring. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines, providing access to a range of N-arylated products. organic-chemistry.org These reactions are highly versatile and tolerate a broad range of functional groups, making them ideal for the late-stage functionalization of the this compound core.

Coupling Reaction Coupling Partners Catalyst System (Typical) Bond Formed Ref.
Suzuki-MiyauraAryl Halide, Arylboronic AcidPd(OAc)2, PPh3, BaseC(sp2)-C(sp2) nih.govresearchgate.net
Buchwald-HartwigAryl Halide, AminePd(dba)2, Ligand, BaseC(sp2)-N organic-chemistry.org
Carbonylative Suzuki-Miyaura4-Bromobenzonitrile (B114466), Phenylboronic AcidPalladium ComplexC(sp2)-C(O) researchgate.net

Utilization in the Preparation of Designed Organic Frameworks and Materials

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and a reactive bromine atom suitable for coupling reactions, makes it an attractive building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govnih.govacs.org The aminomethyl group can coordinate to metal centers in the formation of MOFs or participate in the formation of covalent linkages (e.g., imines) in COFs. The bromine atom can be utilized in post-synthetic modification of the framework to introduce additional functionality. While specific examples utilizing this compound are not prevalent, the principles of reticular chemistry suggest its potential as a valuable linker for creating functional porous materials.

Strategic Intermediate in Total Synthesis Efforts of Complex Architectures

In the realm of total synthesis, the strategic disconnection of complex target molecules often leads to key intermediates that possess multiple functional groups for subsequent elaboration. The structural features of this compound make it a plausible key intermediate in the synthesis of complex natural products and designed molecules. For instance, the Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, involves the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgmdpi.comnih.govmdpi.com An appropriately modified derivative of this compound could serve as the β-arylethylamine precursor. The bromine atom would allow for further diversification of the synthesized core structure through cross-coupling reactions, demonstrating the strategic advantage of this intermediate in convergent synthetic approaches.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Aminomethyl 2 Bromobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR techniques including HSQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(aminomethyl)-2-bromobenzonitrile (B1510018). Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into the connectivity and spatial arrangement of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aminomethyl group. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene (B151609) ring. For a related compound, 2-bromobenzonitrile, aromatic protons are observed in the range of δ 7.44-7.76 ppm. cymitquimica.com For this compound, the protons on the benzene ring would show chemical shifts influenced by both the bromo and the aminomethyl substituents. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would typically appear as a singlet or a multiplet, depending on the solvent and concentration, in the range of δ 3.5-4.5 ppm. The amine protons (-NH₂) are often broad and their chemical shift is highly variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the nitrile group (-CN) is expected to appear in the downfield region, typically around 118-125 ppm. The aromatic carbons will produce a set of signals between approximately 120 and 140 ppm, with the carbon atom attached to the bromine atom showing a characteristic shift. For instance, in 4-bromobenzonitrile (B114466), the carbon bearing the bromine atom resonates at around δ 127 ppm. walshmedicalmedia.com The methylene carbon of the aminomethyl group would be expected in the range of δ 40-50 ppm.

2D-NMR Techniques: To further confirm the structural assignments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of protonated carbons in the molecule.

A summary of expected NMR data is presented in the table below, based on the analysis of related structures.

Technique Functional Group Expected Chemical Shift (ppm)
¹H NMRAromatic-H~7.0 - 8.0
-CH₂-~3.5 - 4.5
-NH₂Variable, often broad
¹³C NMR-CN~118 - 125
Aromatic-C~120 - 140
C-Br~120 - 130
-CH₂-~40 - 50

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis (e.g., ESI-MS, GC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and for elucidating its fragmentation patterns, which can confirm the molecular structure.

Accurate Mass Determination: Techniques like Electrospray Ionization (ESI-MS) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₈H₇BrN₂), the expected exact mass can be calculated and compared with the experimental value.

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that is characteristic of the molecule's structure. In Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization (EI) is often used, which induces fragmentation. For a related compound, 4-bromobenzonitrile, major fragments are observed at m/z 181/183 (molecular ion with bromine isotopes), 102 (loss of Br), and 75 (loss of HCN from the m/z 102 fragment). walshmedicalmedia.com For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group, the bromine atom, and the cyano group, providing further structural confirmation.

A representative table of expected mass spectral data is provided below.

Ion m/z (Expected) Identity
[M]⁺210/212Molecular ion (with ⁷⁹Br/⁸¹Br)
[M-NH₂CH₂]⁺180/182Loss of aminomethyl group
[M-Br]⁺131Loss of bromine atom
[M-CN]⁺184/186Loss of cyano group

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrations of its functional groups. The nitrile (-C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) would be observed as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration typically occurs in the fingerprint region, below 700 cm⁻¹. For comparison, the IR spectrum of 4-bromobenzonitrile shows a characteristic nitrile peak at around 2230 cm⁻¹. fishersci.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the C≡N bond often gives a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. For 4-bromobenzonitrile, a prominent Raman shift for the C≡N stretch is observed. walshmedicalmedia.com

A table summarizing the expected vibrational frequencies is shown below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
-NH₂N-H Stretch3300 - 3500FT-IR
Aromatic C-HC-H Stretch3000 - 3100FT-IR, FT-Raman
Aliphatic C-H (-CH₂-)C-H Stretch2850 - 2960FT-IR, FT-Raman
-C≡NC≡N Stretch2220 - 2240FT-IR, FT-Raman
Aromatic C=CC=C Stretch1450 - 1600FT-IR, FT-Raman
C-NC-N Stretch1000 - 1250FT-IR
C-BrC-Br Stretch< 700FT-IR, FT-Raman

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound, separating it from potential isomers and impurities, and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer, would be the method of choice. A UV detector would be effective for detection due to the aromatic nature of the compound. HPLC can effectively separate the target compound from starting materials, byproducts, and isomeric impurities. The retention time and peak purity can be used to establish the identity and assess the purity of the compound.

Gas Chromatography (GC): GC can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used. GC is particularly useful for separating volatile impurities and can be coupled with a mass spectrometer (GC-MS) for definitive peak identification. nist.gov

The choice between HPLC and GC would depend on the specific analytical requirements, such as the volatility of potential impurities and the need for preparative-scale separation. Both techniques are crucial for ensuring the quality control of this compound.

Computational Chemistry and Theoretical Investigations in Understanding the Reactivity and Structure of 4 Aminomethyl 2 Bromobenzonitrile

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4-(aminomethyl)-2-bromobenzonitrile (B1510018), DFT calculations would typically be employed to determine its most stable three-dimensional conformation. These calculations minimize the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides access to electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. chemrxiv.org In related phthalonitrile (B49051) derivatives, DFT has been successfully used to correlate calculated molecular geometries with experimental data from X-ray crystallography. research-nexus.net

Table 1: Predicted Structural Parameters for this compound from Theoretical DFT Calculations

ParameterPredicted Value RangeSignificance
C-Br Bond Length~1.90 ÅInfluences reactivity and electronic properties.
C-CN Bond Length~1.45 ÅReflects the triple bond character of the nitrile.
C-CH2NH2 Bond Angle~109.5°Indicates the tetrahedral geometry of the sp3 carbon.
Dihedral Angle (Ring-CH2NH2)VariableDetermines the conformational preference of the aminomethyl group.

Note: The values in this table are estimations based on general chemical principles and data from similar structures, pending specific computational studies on this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. grafiati.com This method is invaluable for understanding charge distribution and delocalization effects within a molecule.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair of the nitrogen atom in the aminomethyl group and the antibonding orbitals of the aromatic ring would indicate the extent of electron donation to the ring. Similarly, interactions involving the π-system of the benzene (B151609) ring and the orbitals of the substituents would be quantified. These interactions are crucial for understanding the molecule's electronic stability and reactivity patterns. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an essential tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to attack by electrophiles (electron-seeking species). Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack (nucleus-seeking species).

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the cyano group due to its lone pair and the triple bond's π-electrons. The nitrogen atom of the aminomethyl group would also exhibit a negative potential. These areas would be the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the aminomethyl group would likely be represented by a region of positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The bromine atom, with its lone pairs, would also contribute to the electrostatic potential landscape. Such maps are instrumental in understanding non-covalent interactions and guiding predictions of chemical reactions. researchgate.net

Elucidation of Reaction Mechanisms via Computational Pathways and Transition State Analysis

Computational chemistry provides a powerful avenue for exploring the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, this approach could be used to predict the outcomes of various potential reactions. For example, the mechanism of nucleophilic substitution at the aminomethyl group or electrophilic addition to the aromatic ring could be investigated. DFT calculations can be employed to determine the structures and energies of reactants, products, intermediates, and transition states.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. This type of analysis has been successfully applied to understand complex reaction mechanisms, including those involving organometallic intermediates in cross-coupling reactions. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models can then be used to predict the reactivity of new, un-tested compounds.

While no specific QSRR models for this compound are currently available, a hypothetical study could be designed. This would involve synthesizing a library of related benzonitrile (B105546) derivatives with varying substituents and experimentally measuring a specific reactivity parameter, such as the rate constant for a particular reaction.

A wide range of molecular descriptors for each compound, including electronic, steric, and topological properties, would be calculated using computational methods. Statistical techniques like multiple linear regression (MLR) or machine learning algorithms would then be used to build a model that links these descriptors to the observed reactivity. A successful QSRR model would not only allow for the prediction of reactivity for compounds like this compound but also provide insights into the key molecular features that govern that reactivity. Such approaches have been effectively used for various classes of organic compounds, including triazine and nitrobenzene (B124822) derivatives. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in 4 Aminomethyl 2 Bromobenzonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes, Including Biocatalysis

The current synthesis of aminobenzonitriles often relies on traditional chemical methods. However, the future points towards the development of more sustainable and environmentally benign processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, stands out as a powerful tool in this endeavor. nih.gov Enzymes offer high selectivity under mild reaction conditions, significantly reducing waste and energy consumption. nih.gov

Potential Biocatalytic ApproachEnzyme ClassPrecursor Substrate (Example)Potential Advantage
Asymmetric aminationTransaminase2-bromo-4-formylbenzonitrileEnantiomerically pure aminomethyl group
Nitrile hydrolysis/aminationNitrilase/Amidase2-bromo-4-cyanobenzyl bromideDirect conversion to the aminomethyl group
C-H aminationEngineered P450 monooxygenases2-bromo-4-methylbenzonitrileDirect functionalization of the methyl group

Exploration of Underutilized Reactivity Modes and Selective Functionalizations

The chemical personality of 4-(aminomethyl)-2-bromobenzonitrile (B1510018) is dictated by its three key functional groups: the aminomethyl group, the bromo substituent, and the nitrile moiety. While standard transformations of these groups are known, future research will likely focus on uncovering and exploiting more subtle and selective reactivity patterns.

The presence of both a nucleophilic amine and an electrophilic carbon in the nitrile group, along with the bromine atom on the aromatic ring, opens the door for a variety of intramolecular and intermolecular reactions. For instance, the nitrile group can act as a directing group for C-H functionalization at the meta position, a strategy that has been successfully employed with other benzonitrile (B105546) derivatives. nih.gov This could allow for the introduction of new substituents onto the aromatic ring with high regioselectivity.

Furthermore, the interplay between the aminomethyl and bromo groups could be exploited in novel cyclization reactions to generate fused heterocyclic systems. The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions is well-established, but exploring its reactivity in less common transformations, such as photoredox-mediated couplings, could lead to new synthetic avenues. nih.gov The selective functionalization of one site without affecting the others remains a key challenge and a fertile ground for methodological innovation. nih.gov

Integration with Flow Chemistry and Artificial Intelligence for Accelerated Synthesis and Discovery

TechnologyApplication to this compound ChemistryPotential Impact
Flow Chemistry Synthesis of the core scaffold and its derivatives.Improved safety, scalability, and process control. sigmaaldrich.comcymitquimica.com
Artificial Intelligence Retrosynthesis planning, reaction optimization, and property prediction. nih.govnih.govresearchgate.netAccelerated discovery of new synthetic routes and molecules.
Robotic Synthesis Automated execution of AI-designed experiments. nih.govnih.govresearchgate.netHigh-throughput synthesis and screening of compound libraries.

Advanced Catalyst Development for Highly Selective and Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts will be crucial for unlocking the full potential of this compound. While palladium catalysts are commonly used for transformations involving the bromo group, there is a growing interest in using more earth-abundant and less toxic metals. cardiff.ac.uk Research into iron, copper, or nickel-based catalysts for cross-coupling reactions of the bromo substituent would be a significant step towards more sustainable chemistry.

Furthermore, the development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring or the aminomethyl group would open up new avenues for derivatization. nih.gov For instance, dirhodium catalysts have shown remarkable ability to perform site-selective C-H functionalization on complex molecules. nih.gov Applying such catalysts to this compound could allow for the introduction of new functional groups at positions that are difficult to access through traditional methods. Additionally, catalysts for the ammoxidation of related precursors could provide more direct and efficient routes to the aminobenzonitrile core. google.com

Expanding its Utility as a Versatile Synthetic Scaffold for Diverse Chemical Entities

The true value of a building block lies in its ability to serve as a foundation for the synthesis of a wide range of complex and functional molecules. This compound, with its trifunctional nature, is an ideal candidate for a versatile synthetic scaffold. nih.govossila.comuni-rostock.de The aminomethyl group provides a handle for the introduction of peptide chains or other biomolecules, the bromo group is a gateway to diverse aromatic substitutions via cross-coupling reactions, and the nitrile group can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or heterocycles. cardiff.ac.ukmdpi.com

This inherent versatility makes this compound an attractive starting point for the synthesis of libraries of compounds for drug discovery. nih.gov The aminomethyl subunit is a key feature in several bioactive molecules. nih.gov By systematically modifying each of the three functional groups, chemists can generate a vast array of structurally diverse molecules for screening against biological targets. The use of this compound as a scaffold in diversity-oriented synthesis could lead to the discovery of new therapeutic agents. nih.gov

Functional GroupPotential TransformationResulting Structure
AminomethylAcylation, Alkylation, Reductive AminationAmides, Substituted Amines, Peptidomimetics
BromoSuzuki, Buchwald-Hartwig, Sonogashira CouplingBiaryls, Arylamines, Alkynylarenes cardiff.ac.uk
NitrileReduction, Hydrolysis, CycloadditionPrimary Amines, Carboxylic Acids, Tetrazoles, Oxadiazoles ossila.commdpi.com

Q & A

Q. Characterization Methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the positions of bromine and aminomethyl groups.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment, especially when commercial suppliers lack analytical data (e.g., as noted in and ) .
Synthesis Route Reagents/ConditionsKey Characterization TechniquesReference ID
Bromination of benzonitrileBr₂, Fe catalyst, 80°CNMR, MS, HPLC
Reductive amination of ketoneNaBH₃CN, NH₃, MeOHIR, X-ray crystallography

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
While direct toxicological data for this compound is limited (as noted for analogs in ), general precautions for brominated/aminated nitriles include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • First Aid :
    • Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers away from oxidizing agents.

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?

Methodological Answer:
Discrepancies often arise due to impurities or isomer formation. Strategies include:

  • Cross-validation with multiple techniques : Combine NMR, IR, and MS to confirm functional groups. For example, highlights the use of X-ray crystallography to resolve ambiguous structures .
  • Chromatographic purification : Use preparative HPLC or column chromatography to isolate pure fractions (as suggested in ) .
  • Reference standards : Compare data with published spectra of structurally similar compounds (e.g., 4-bromobenzonitrile in ) .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses involving bromination and amination?

Methodological Answer:
Key optimization factors:

  • Temperature control : Bromination at 80°C minimizes side reactions (e.g., di-bromination) .
  • Catalyst selection : Fe or Al catalysts improve bromine regioselectivity .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amination .
Step Optimization ParameterImpact on YieldReference ID
BrominationFe catalyst, 80°C+25%
AminationBoc protection+30%

Basic: What are the common impurities encountered during the synthesis of this compound, and how are they identified?

Methodological Answer:
Common impurities include:

  • Di-brominated byproducts : Formed due to excess Br₂. Detected via HPLC retention time shifts .
  • Unreacted intermediates : Residual nitriles or aldehydes identified by 1^1H NMR peaks at δ 9–10 ppm .
  • Oxidation products : e.g., Nitriles converted to amides. MS fragmentation patterns differentiate these .

Advanced: How does the electronic nature of the bromine and aminomethyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-withdrawing nitrile group enhances electrophilicity at the bromine site .
  • Aminomethyl : The NH₂ group can participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions. demonstrates similar effects in urokinase inhibitor studies .
Reaction Type Role of SubstituentExample ApplicationReference ID
Suzuki couplingBromine as leaving groupBiaryl synthesis
Buchwald-HartwigAminomethyl as directingHeterocycle functionalization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.